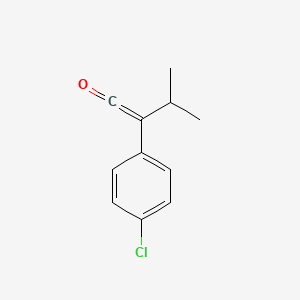

(4-Chlorophenyl)isopropylketene

Description

(4-Chlorophenyl)isopropylketene is a reactive ketene derivative characterized by a 4-chlorophenyl group and an isopropyl substituent attached to the ketene core (RC=C=O). Ketenes are highly electrophilic intermediates widely used in organic synthesis, particularly in cycloadditions and polymerizations.

Properties

Molecular Formula |

C11H11ClO |

|---|---|

Molecular Weight |

194.66 g/mol |

InChI |

InChI=1S/C11H11ClO/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8H,1-2H3 |

InChI Key |

LSZVSCXZSRXVOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=C=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

Evidence from halogenated maleimide derivatives (Table 1) reveals that the size of the halogen (F, Cl, Br, I) has minimal impact on inhibitory activity against monoacylglycerol lipase (MGL). For example:

- N-(4-fluorophenyl)maleimide (19) : IC₅₀ = 5.18 μM

- N-(4-chlorophenyl)maleimide (22) : IC₅₀ = 7.24 μM

- N-(4-bromophenyl)maleimide (25) : IC₅₀ = 4.37 μM

- N-(4-iodophenyl)maleimide (28) : IC₅₀ = 4.34 μM

This suggests that electronic effects (e.g., electron-withdrawing capacity of Cl) may outweigh steric considerations in bioactivity. Extrapolating to (4-Chlorophenyl)isopropylketene, the 4-Cl substituent could similarly enhance electrophilicity without significantly hindering molecular interactions .

Table 1: Halogen Effects on Maleimide Inhibitory Activity

| Compound | Halogen | IC₅₀ (μM) |

|---|---|---|

| N-(4-fluorophenyl)maleimide | F | 5.18 |

| N-(4-chlorophenyl)maleimide | Cl | 7.24 |

| N-(4-bromophenyl)maleimide | Br | 4.37 |

| N-(4-iodophenyl)maleimide | I | 4.34 |

Aryl Group Variations in Bioactive Compounds

Pyridine derivatives containing 4-chlorophenyl groups, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, exhibit superior insecticidal activity against cowpea aphids compared to acetamiprid, a commercial insecticide. This highlights the role of 4-chlorophenyl in enhancing bioactivity, likely through improved target binding or metabolic stability . By analogy, this compound may exhibit similar advantages in agrochemical applications, though its reactivity as a ketene would require stabilization for practical use.

Table 2: Insecticidal Activity of Chlorophenyl-Containing Pyridine Derivatives

| Compound | Aphid Mortality (%) | Reference |

|---|---|---|

| N-(4-chlorophenyl)pyridine derivative (2) | 92 | |

| Acetamiprid (Control) | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.